molecular formula C12H14N2O2 B1334663 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile CAS No. 247565-44-2

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile

Cat. No.: B1334663
CAS No.: 247565-44-2
M. Wt: 218.25 g/mol
InChI Key: ALBNAZLYPCNYDM-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile is a nitrile derivative featuring a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) and a 4-hydroxyphenyl substituent.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-9-12(14-5-7-16-8-6-14)10-1-3-11(15)4-2-10/h1-4,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBNAZLYPCNYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384254
Record name 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247565-44-2
Record name 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the morpholino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on functional groups, molecular structure, and reactivity.

Structural Analogs with Morpholino and Phenyl Groups

2-Morpholino-2-phenylacetonitrile (CAS 15190-10-0)
  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.26 g/mol
  • Key Differences : Lacks the hydroxyl group on the phenyl ring.
  • Implications: The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely enhancing solubility in organic solvents compared to the target compound. The morpholino group contributes to basicity and may stabilize intermediates in synthetic pathways .
Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6)
  • Molecular Formula: C₁₇H₂₅NO₅
  • Molecular Weight : 309.36 g/mol
  • Key Differences: Contains an ethyl ester and methoxyphenoxy group instead of nitrile and hydroxyphenyl.
  • Implications :
    • The ester group offers hydrolytic reactivity under acidic/basic conditions, unlike the nitrile group, which is more resistant to hydrolysis but can undergo nucleophilic additions.
    • The methoxy group enhances lipophilicity compared to the hydroxyl group in the target compound .

Analogs with Hydroxyphenyl and Nitrile Groups

2-(4-Hydroxyphenyl)acetonitrile (Compound II from )
  • Molecular Formula: C₈H₇NO
  • Molecular Weight : 133.15 g/mol
  • Key Differences: Lacks the morpholino group.
  • Likely less stable under oxidative conditions due to the unprotected hydroxyphenyl group .

Morpholino-Containing Derivatives with Varied Functional Groups

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
  • Molecular Formula : C₁₅H₁₇ClN₄O₂S
  • Molecular Weight : 352.84 g/mol
  • Key Differences : Contains an acetamide group and thiazole ring instead of nitrile and hydroxyphenyl.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Reactivity
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile Inferred: C₁₂H₁₃N₂O₂ ~217.25 Nitrile, morpholino, hydroxyphenyl Polar, reactive nitrile, H-bond donor
2-Morpholino-2-phenylacetonitrile C₁₂H₁₄N₂O 202.26 Nitrile, morpholino, phenyl Moderate polarity, organic-soluble
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 Nitrile, hydroxyphenyl Highly polar, prone to oxidation
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate C₁₇H₂₅NO₅ 309.36 Ester, morpholino, methoxyphenoxy Hydrolyzable ester, lipophilic
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₇ClN₄O₂S 352.84 Amide, morpholino, thiazole Bioactive, stable in physiological conditions

Research Findings and Implications

  • Reactivity: The nitrile group in the target compound enables reactions such as hydrolysis to amides or carboxylic acids, while the morpholino group may act as a weak base or stabilize transition states in catalysis .
  • Degradation Pathways: Analogs like 4-isopropenylphenol (identified in BPA degradation studies) suggest that the hydroxyphenyl group in the target compound could undergo oxidation or cleavage under aggressive conditions, though direct evidence is lacking .
  • Solubility: The hydroxyl and morpholino groups enhance water solubility compared to non-polar analogs like 2-morpholino-2-phenylacetonitrile, making the target compound more suitable for aqueous-phase reactions .

Biological Activity

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile, also known by its CAS number 247565-44-2, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound features a morpholine ring and a hydroxyl group attached to a phenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity

Cell LineIC50 (μM)Reference
PC3 (Prostate)40.1 ± 7.9
DU145 (Prostate)98.14 ± 48.3
HDF (Normal)No significant effect

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : It may inhibit enzymes critical for cancer progression.
  • Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate an increase in ROS levels leading to cytotoxic effects in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by interacting with specific enzymes involved in the inflammatory response, potentially providing therapeutic benefits in chronic inflammatory conditions.

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties. Studies indicate effectiveness against various bacterial strains, although further investigation is required to elucidate the specific mechanisms and efficacy against different pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Coumarin Derivatives : Modifications at the C6 position of coumarin derivatives significantly enhanced their anticancer activity, suggesting structural modifications can optimize biological effects.
  • Mechanistic Studies : Molecular docking techniques have been employed to investigate binding affinities with various biological targets, indicating potential interactions with metabolic enzymes and receptors.
  • Neuroprotective Studies : A related study indicated that similar compounds could inhibit α-synuclein toxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

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